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Compound of Interest

Compound Name: Lolamicin

Cat. No.: B12362419

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of lolamicin, a novel
experimental antibiotic with selective activity against Gram-negative bacteria. Discovered by a
team at the University of lllinois Urbana-Champaign and reported in 2024, lolamicin
represents a promising development in the fight against multidrug-resistant pathogens by
targeting the Lol lipoprotein transport system.[1] Its unique selectivity spares the gut
microbiome, a significant advantage over broad-spectrum antibiotics.[2][3][4][5][6][7]

Structure Elucidation and Chemical Properties

Lolamicin is a synthetic small molecule developed from a pyridine-pyrazole scaffold.[3][9] Its
structure was determined and characterized through standard analytical chemistry techniques.

IUPAC Name: 3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-
ylJphenoxy]methyl]benzonitrile[10]

SMILES:CC1=CC(=CC(=N1)C)C2=C(NN=C2)C3=CC(=CC=C3)OCC4=CC(=CC=C4)C#N[1]
[10]

Physicochemical Properties

The key chemical and physical properties of lolamicin are summarized below. These
properties are crucial for understanding its behavior in biological systems and for formulation
development.
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Property Value Source
CAS Number 2930690-12-1 [1]
Molecular Formula C24H20N4O [1][10][11]
Molar Mass 380.45 g/mol [1][10]
Solubilty DMSO: 175 mg/mL (459.99 (1]
mM)
Hydrogen Bond Acceptors 5 [12]
Hydrogen Bond Donors 1 [12]
Rotatable Bonds 5 [12]
Topological Polar Surface Area  69.77 A2 [12]
XLogP 2.45 [12]
Lipinski's Rules Broken 0 [12]

Synthesis Pathway

Lolamicin is produced through a five-step synthetic route.[1] The process begins with

commercially available starting materials and involves standard organic chemistry

transformations to build the final pyridine-pyrazole core structure.
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Caption: Five-step chemical synthesis pathway of lolamicin.
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Mechanism of Action

Lolamicin exhibits a highly selective mechanism of action, targeting an essential pathway in
Gram-negative bacteria that is absent in Gram-positive organisms.[3]

Target: The Lol Lipoprotein Transport System

The primary target of lolamicin is the Lol lipoprotein transport system, specifically the essential
inner membrane protein complex LoICDE.[9][12][13][14][15] This system is responsible for
trafficking lipoproteins from the inner membrane to the outer membrane, a process vital for
maintaining the structural integrity and function of the outer membrane in Gram-negative
bacteria.[3][13][15]

Molecular Interaction

Lolamicin acts as an inhibitor of the LoICDE complex.[12][13] It competitively binds to the
complex, disrupting its function and preventing the release of lipoproteins to the periplasmic
chaperone, LolA.[5][13] Molecular modeling suggests that this binding is predominantly driven
by hydrophobic interactions with nonpolar and aromatic residues within the binding site.[4][16]
This inhibition ultimately halts the lipoprotein transport pathway, leading to cell envelope stress
and bacterial cell death.
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Caption: Lolamicin inhibits the LoICDE complex, blocking lipoprotein transport.

Basis for Selectivity

Lolamicin's remarkable ability to spare beneficial gut microbes stems from sequence
divergence in the target protein. The LolICDE complex in pathogenic species like E. coli, K.
pneumoniae, and E. cloacae has high sequence similarity, making them susceptible. In
contrast, the LoICDE sequence in many commensal gut bacteria, including the predominant
Gram-negative Bacteroides species, is significantly different, rendering them insensitive to the
drug.[4][5][7]

Efficacy and Biological Activity

Lolamicin has demonstrated potent activity against a wide range of multidrug-resistant Gram-
negative pathogens while showing minimal impact on commensal bacteria and mammalian
cells.

In Vitro Antibacterial Activity
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Minimum Inhibitory Concentration (MIC) values quantify the lowest concentration of an
antibiotic that prevents visible bacterial growth.

Organism Resistance Profile MIC Value (pg/mL) Source

Escherichia coli

o Multidrug-resistant MICso: 1-2, MICo0: 4 [4]
(clinical isolates)
Klebsiella ] i
) Multidrug-resistant - [4]
pneumoniae
Enterobacter cloacae Multidrug-resistant - [4]
E. coli AR-0349 Colistin-resistant 1 [4]
Gram-positive ]
Various >128 [419]
pathogens
Anaerobic e.g., Bacteroides
N >128 [4][9]
commensals fragilis

Resistance and Cytotoxicity Profile

Studies on resistance development and toxicity are critical for evaluating a new antibiotic
candidate.

Parameter Organism/Cell Line  Value Source

Resistance Frequency

E. coli BW25113 3.4x1077 [4]
(at 8x MIC)
K. pneumoniae ATCC
1.2x10°8 [4]
27736
E. cloacae ATCC
5.2x 1077 [4]
29893
Cytotoxicity Mammalian cell lines Minimal toxicity [4][16]
No significant
Human red blood cells [4]

hemolysis
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In Vivo Efficacy

Lolamicin has shown significant efficacy in mouse models of bacterial infections.

Infection Model Pathogen Efficacy Outcome Source

Colistin-resistant E.

Septicemia i 100% survival [4]18]

coli
) Colistin-resistant E. 2-log reduction in

Acute Pneumonia ) ) [4]
coli bacterial burden

Septicemia (Oral) Drug-resistant strains 70% survival rate [3B1[17]

Pharmacokinetics
Parameter Value Source
Oral Bioavailability (F) 47% [18]

Key Experimental Protocols

The following section details the methodologies used to establish the efficacy and properties of
lolamicin.

Minimum Inhibitory Concentration (MIC) Determination

o Methodology: MICs were determined using the broth microdilution method following Clinical
and Laboratory Standards Institute (CLSI) guidelines.[4][7]

e Procedure:

o A two-fold serial dilution of lolamicin is prepared in Mueller-Hinton broth in a 96-well
microtiter plate.

o Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10> CFU/mL).

o Plates are incubated at 37°C for 18-24 hours.
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o The MIC is recorded as the lowest concentration of lolamicin that completely inhibits
visible growth of the bacteria.

o Controls: Positive (no drug) and negative (no bacteria) growth controls are included on each

plate.

In Vivo Efficacy Models: Acute Pneumonia and
Septicemia

These models are crucial for evaluating an antibiotic's effectiveness in a living system.

1. Animal Acclimation
Mice are acclimated to lab conditions.

Y

2. Infection Induction
Mice are infected via intranasal (pneumonia)
or intraperitoneal (septicemia) route
with a lethal dose of bacteria
(e.g., 107-108 CFU/mouse).

Y

3. Treatment Administration
Treatment begins 1-2 hours post-infection.
Lolamicin is administered (e.qg., intraperitoneally or orally)
twice daily for a set period (e.g., 3 days).

Y
(4. Outcome Monitoring)

Septicemia Model:
- Mice are monitored for survival
over a period (e.g., 7 days).

Pneumonia Model:
- Lungs are harvested 24h post-infection.
- Bacterial burden (CFU/gram) is quantified.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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